Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Substitution
The target compound (CAS 2034424-66-1) is differentiated from its closest commercially available analog, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034396-74-0), solely by the position of the thiophene sulfur atom relative to the pyrazine ring: thiophen-3-yl (sulfur at meta position of thiophene) versus thiophen-2-yl (sulfur at ortho position). Both compounds share the identical molecular formula (C14H11N3OS2) and molecular weight (301.38 g/mol) [1]. In established thiophene-3-carboxamide JNK inhibitor SAR, repositioning a heteroaryl substituent from the 2- to the 3-position of the appended ring altered the dihedral angle between the heteroaryl and the core scaffold, which in turn modulated the compound's ability to simultaneously occupy the ATP-binding site and the JIP docking site — a dual binding mode critical to the series' mechanism of action [2]. The 3-thiophenyl orientation places the sulfur atom farther from the pyrazine N4 nitrogen, potentially weakening intramolecular S···N interactions that stabilize the bioactive conformation observed in the 2-thiophenyl series.
| Evidence Dimension | Regioisomeric identity: thiophene sulfur position relative to pyrazine core |
|---|---|
| Target Compound Data | Thiophen-3-yl substituent (sulfur meta to attachment point); InChIKey not publicly indexed; computed XLogP3 est. 1.6; TPSA est. 111 Ų |
| Comparator Or Baseline | CAS 2034396-74-0: Thiophen-2-yl substituent (sulfur ortho to attachment point); XLogP3 = 1.6 (computed); TPSA = 111 Ų; InChIKey REXFIWZSZIAVMQ-UHFFFAOYSA-N [1] |
| Quantified Difference | Identical molecular formula, MW, XLogP3, and TPSA; differentiation resides in 3D spatial orientation of the sulfur heteroatom and resultant dihedral angle with pyrazine plane. In JNK SAR series, analogous 2- vs. 3-substitution shifts produced up to 5-fold differences in IC50 [2]. |
| Conditions | Structural comparison based on InChI, SMILES, and computed molecular descriptors. SAR inference drawn from De et al. (2011) thiophene-3-carboxamide JNK inhibitor series where heteroaryl positional isomerism was systematically explored. |
Why This Matters
A procurement decision between these two regioisomers cannot be made on formula or MW alone; the 3D pharmacophoric divergence means they are non-interchangeable in any assay where target binding orientation is conformationally constrained.
- [1] Kuujia. N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide (CAS 2034396-74-0). Computed XLogP3 = 1.6, TPSA = 111 Ų, Exact Mass = 301.03435433 g/mol. View Source
- [2] De SK et al. Bioorg Med Chem. 2011;19(8):2582-2588. Table 1 reports JNK1 IC50 values for thiophene-3-carboxamide derivatives with varied heteroaryl substitutions; compound 25 inhibited cellular c-Jun phosphorylation with IC50 = 7.5 μM. PMID: 21458276. View Source
